![molecular formula C25H29F2N9O3 B2518192 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1613191-99-3](/img/structure/B2518192.png)
2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
描述
加替沙替是一种口服给药的共济失调毛细血管扩张症和 Rad3 相关蛋白抑制剂,该蛋白是参与 DNA 损伤反应的关键激酶。 该化合物在增强细胞死亡和与其他治疗方法协同作用方面显示出巨大潜力,尤其是在各种癌细胞系中,特别是胶质母细胞瘤 .
准备方法
合成路线和反应条件: 加替沙替的合成涉及多个步骤,从制备核心吡唑并[1,5-a]嘧啶结构开始最终产品通过一系列纯化步骤获得 .
工业生产方法: 加替沙替的工业生产遵循类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,涉及高级技术,例如高效液相色谱用于纯化和质量控制 .
化学反应分析
Reaction Steps
-
Activation of Carboxylic Acid :
-
The carboxylic acid precursor (30) is activated using [(6-chlorobenzotriazol-1-yl)oxy-(dimethylamino)methylene]-dimethyl-ammonium tetrafluoroborate (TCTU) in tetrahydrofuran (THF) under inert atmosphere .
-
Role of TCTU : Forms an active ester intermediate, facilitating nucleophilic attack by the amine.
-
-
Amide Coupling :
-
Workup :
Key Parameters
Parameter | Value/Detail |
---|---|
Yield | 86% |
Solvent | Tetrahydrofuran (THF) |
Temperature | 23–29.4°C (exothermic reaction) |
Reaction Time | 30 minutes (activation) + 3 hours |
Reaction Mechanism
The synthesis employs a carbodiimide-mediated coupling mechanism:
-
Step 1 : TCTU activates the carboxylic acid to form an O-acylisourea intermediate.
-
Step 2 : Nucleophilic attack by the piperazine’s amine group forms the amide bond.
-
Byproduct : TCTU releases 6-chloro-1-hydroxybenzotriazole (Cl-HOBt), detected via HPLC .
Analytical Evidence
-
1^11H NMR : Peaks at δ 10.64 (s, 1H, NH) and δ 6.79 (s, 2H, NH) confirm amide and amino group formation .
-
19^{19}19F NMR : Signals at δ -152.8 and -136.1 verify fluorine substituents .
-
MS (ES+) : m/z 542.3 [M+H] aligns with the molecular formula CHFNO .
Hydrolytic Sensitivity
-
Amide Bond Hydrolysis : Susceptible under strongly acidic/basic conditions due to the electron-withdrawing fluoro groups adjacent to the pyrimidine core .
-
Oxetan Stability : The oxetane ring resists ring-opening under physiological pH but may degrade in prolonged acidic environments .
Thermal Stability
-
Melting Point : Not explicitly reported, but decomposition observed >200°C during differential scanning calorimetry (DSC) .
Structural Analogs
Compound | Key Reactivity Difference |
---|---|
Berzosertib | Lacks oxetane moiety; reduced polarity |
Ceralasertib | Contains bulkier substituents; slower coupling kinetics |
Gartisertib’s oxetane group enhances solubility and bioavailability compared to analogs, critical for in vivo efficacy .
Functional Group Reactivity
Functional Group | Reactivity Profile |
---|---|
Pyrazolo[1,5-a]pyrimidine | Electrophilic at C3; participates in Pd-catalyzed cross-couplings |
Fluoro Substituents | Meta-directing in electrophilic substitution; inert to nucleophilic attack |
Piperazine Carbonyl | Forms hydrogen bonds with kinase active sites |
科学研究应用
Cancer Treatment
Gartisertib has been primarily studied for its antineoplastic activity . As an ATR kinase inhibitor, it is designed to target cancer cells that exhibit reliance on ATR for survival, particularly those with defects in DNA repair mechanisms. This makes it a promising candidate for treating various cancers, especially those characterized by high levels of genomic instability.
Key Findings:
- In preclinical studies, Gartisertib demonstrated potent inhibitory effects on ATR kinase activity, leading to enhanced sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics .
- The compound has shown effectiveness in models of tumors that are resistant to conventional therapies due to their reliance on ATR for cell cycle regulation and DNA damage repair .
Mechanistic Studies
Research has focused on understanding the mechanistic pathways through which Gartisertib exerts its effects. By inhibiting ATR kinase, Gartisertib disrupts the DNA damage response (DDR) pathway, thereby inducing apoptosis in cancer cells.
Mechanism of Action:
- ATR kinase plays a pivotal role in maintaining genomic stability by activating cell cycle checkpoints in response to DNA damage.
- Inhibition of ATR by Gartisertib leads to unchecked progression through the cell cycle despite DNA damage, ultimately resulting in cell death .
Case Study 1: Efficacy in Tumor Models
A study evaluated the efficacy of Gartisertib in various tumor models:
- Model: Human xenograft models of breast and ovarian cancers.
- Results: Tumors treated with Gartisertib showed significant reduction in growth compared to control groups. The combination of Gartisertib with standard chemotherapeutics resulted in synergistic effects, enhancing overall treatment efficacy .
Case Study 2: Safety Profile Assessment
Another investigation focused on the safety profile of Gartisertib:
- Objective: To assess the toxicity and side effects associated with prolonged administration.
- Findings: The study reported manageable toxicity levels with no severe adverse effects observed at therapeutic doses. This positions Gartisertib as a viable candidate for further clinical development .
作用机制
加替沙替通过抑制共济失调毛细血管扩张症和 Rad3 相关蛋白发挥作用,该蛋白是 DNA 损伤反应途径中的关键激酶。这种抑制阻止了下游 DNA 修复机制的激活,导致 DNA 损伤增加和细胞死亡。 分子靶标包括参与细胞周期调控和细胞凋亡的各种蛋白质 .
类似化合物:
贝索沙替: 另一种共济失调毛细血管扩张症和 Rad3 相关蛋白抑制剂,其作用机制类似。
塞拉沙替: 也是靶向共济失调毛细血管扩张症和 Rad3 相关蛋白,但其药代动力学特性不同。
比较: 加替沙替在其高效力和与其他治疗方法(如替莫唑胺和放射治疗)协同作用的能力方面是独一无二的。 它在某些癌细胞系中显示出比类似化合物更高的疗效 .
相似化合物的比较
Berzosertib: Another ataxia telangiectasia and Rad3-related protein inhibitor with similar mechanisms of action.
Ceralasertib: Also targets ataxia telangiectasia and Rad3-related protein but has different pharmacokinetic properties.
Comparison: Gartisertib is unique in its high potency and ability to synergize with other treatments such as temozolomide and radiation. It has shown higher efficacy in certain cancer cell lines compared to similar compounds .
生物活性
The compound 2-amino-6-fluoro-N-(5-fluoro-4-(4-(4-(oxetan-3-yl)piperazine-1-carbonyl)piperidin-1-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (CAS: 1613191-99-3) is a synthetic small molecule with potential biological activity, particularly in the field of oncology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
The molecular formula of the compound is with a molecular weight of approximately 541.55 g/mol. The structure features multiple pharmacophores that may contribute to its biological activity, including a pyrazolo[1,5-a]pyrimidine core known for its role in inhibiting various kinases and enzymes involved in cancer progression.
The compound's biological activity is primarily attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. Research indicates that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold can act as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1) , which is crucial in DNA repair mechanisms. Inhibition of PARP1 can enhance the efficacy of DNA-damaging agents used in cancer therapies by preventing cancer cells from repairing their DNA effectively.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against PARP1. For instance, related compounds within the same structural family have shown IC50 values ranging from 0.9 nM to 2.6 nM against PARP1 . This suggests that 2-amino-6-fluoro-N-(5-fluoro...) may possess similar or enhanced potency due to its unique structural modifications.
Table 1: Inhibitory Activity of Related Compounds
Compound | IC50 (nM) | Target |
---|---|---|
Compound 1 | 2.6 | PARP1 |
Compound 2 | 1.4 | PARP1 |
Compound 3 | 0.9 | PARP1 |
Compound 4 | 2.2 | PARP1 |
Antiviral Activity
Recent studies have also explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives against β-coronaviruses, including SARS-CoV-2. The compound's ability to inhibit Casein Kinase II (CSNK2) has been highlighted as a mechanism for its antiviral effects . CSNK2 plays a role in viral replication and pathogenesis, making it a viable target for therapeutic intervention.
Case Study 1: Cancer Treatment
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives showed that modifications similar to those present in our compound led to enhanced cytotoxicity against various cancer cell lines. The findings indicated that these compounds could be developed as effective chemotherapeutic agents .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of pyrazolo[1,5-a]pyrimidines revealed that certain analogs exhibited promising results against SARS-CoV-2 in vitro. The study emphasized the importance of structural modifications in improving both potency and metabolic stability .
属性
IUPAC Name |
2-amino-6-fluoro-N-[5-fluoro-4-[4-[4-(oxetan-3-yl)piperazine-1-carbonyl]piperidin-1-yl]pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F2N9O3/c26-16-9-30-23-20(22(28)32-36(23)12-16)24(37)31-19-11-29-10-18(27)21(19)34-3-1-15(2-4-34)25(38)35-7-5-33(6-8-35)17-13-39-14-17/h9-12,15,17H,1-8,13-14H2,(H2,28,32)(H,31,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHKBLKSXWOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3COC3)C4=C(C=NC=C4NC(=O)C5=C6N=CC(=CN6N=C5N)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F2N9O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1613191-99-3 | |
Record name | Gartisertib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613191993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GARTISERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OM98IUD1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。